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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium monoxide
(BaO) as a promoter in ammonia synthesis catalysis. The information is intended to guide

researchers in designing and executing experiments, as well as in understanding the

fundamental principles behind the catalytic enhancement observed with BaO promotion.

Introduction to Barium Monoxide as a Promoter
Barium monoxide (BaO) is a highly effective promoter for various transition metal catalysts,

including those based on ruthenium (Ru), cobalt (Co), and iron (Fe), used in the Haber-Bosch

process for ammonia synthesis. Its primary roles are to enhance the catalytic activity and

stability of the catalyst system.[1][2][3] The promotional effects of BaO are multifaceted and can

be broadly categorized as both electronic and structural.[2][3][4]

As an electronic promoter, BaO can donate electron density to the active metal nanoparticles.

[5][6] This electronic modification of the metal's surface facilitates the dissociation of the strong

N≡N triple bond in dinitrogen molecules, which is widely considered the rate-determining step

in ammonia synthesis.[2]

As a structural promoter, BaO can influence the physical properties of the catalyst. It can

improve the dispersion of the active metal particles, preventing their agglomeration (sintering)

at the high temperatures and pressures typical of ammonia synthesis.[6][7] This ensures that a

larger number of active sites remain accessible to the reactant gases, thereby maintaining high
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catalytic activity over extended periods. In some systems, BaO can also lead to the

reconstruction of the active metal surface, increasing the number of highly active sites.[8]

Quantitative Data on BaO-Promoted Catalysts
The following tables summarize the performance of various BaO-promoted catalysts for

ammonia synthesis as reported in the literature.

Table 1: Performance of BaO-Promoted Ruthenium (Ru) Catalysts

Catalyst
Compositio
n

Support
Temperatur
e (°C)

Pressure
(MPa)

NH₃
Synthesis
Rate (μmol
g⁻¹ h⁻¹)

Reference

6%Ba-

2.5%Ru
CeO₂-MS 450 3.8 24000 [9]

2.5%Ru CeO₂-MS 450 3.8 8940 [9]

1Ba-4 wt%

Ru
Ba₅Nb₄O₁₅ 400 0.1 3720 [8][10]

4 wt% Ru Ba₅Nb₄O₁₅ 400 0.1

< 1000

(estimated

from graph)

[8]

Ru/BaO-

CaH₂
- 340 0.1 ~12000 [11]

Table 2: Performance of BaO-Promoted Cobalt (Co) Catalysts
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Catalyst
Compositio
n

Support
Temperatur
e (°C)

Pressure
(MPa)

NH₃
Synthesis
Rate (mmol
g⁻¹ h⁻¹)

Reference

Co/Ba/La₂O₃

(prereduced

at 700°C)

La₂O₃ 350 1.0 19.3 [5][7]

Co/La₂O₃

(prereduced

at 700°C)

La₂O₃ 350 1.0 2.8 [7]

Co@BaO/Mg

O

(prereduced

at 700°C)

MgO 350 1.0 24.6 [12]

Co/MgO

(prereduced

at 700°C)

MgO 350 1.0 0.3 [12]

(Ba/Co)₀.₃/C Carbon 350 1.0 34 [13]

Ba-promoted

Co

Mg-La mixed

oxide
400 9.0

~3.5 times

higher than

unpromoted

[14]

Table 3: Performance of BaO-Promoted Iron (Fe) Catalysts

Catalyst
Compositio
n

Support
Temperatur
e (°C)

Pressure
(MPa)

Turnover
Frequency
(s⁻¹)

Reference

BaH₂–

BaO/Fe/CaH₂
- 100 0.9 0.23

BaH₂–

BaO/Fe/CaH₂
- 300 0.9 12.3
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Experimental Protocols
Catalyst Preparation
3.1.1. Impregnation Method for BaO-Promoted Ru/Support Catalyst

This protocol is a generalized procedure based on methods described for supported ruthenium

catalysts.[15]

Support Preparation: Prepare the desired support material (e.g., CeO₂, Ba₅Nb₄O₁₅, Carbon).

If necessary, pre-treat the support by calcination at a high temperature (e.g., 500-600 °C) to

remove impurities and stabilize its structure.

Ruthenium Impregnation: Dissolve a ruthenium precursor (e.g., RuCl₃·xH₂O or Ru(NO₃)₃) in

a suitable solvent (e.g., deionized water, ethanol).

Add the support material to the ruthenium precursor solution.

Stir the suspension for several hours at room temperature to ensure uniform impregnation.

Remove the solvent by rotary evaporation under reduced pressure.

Dry the resulting powder in an oven at a temperature of 100-120 °C overnight.

Calcine the dried powder in air or an inert atmosphere at a specified temperature (e.g., 400-

500 °C) to decompose the precursor and form Ru nanoparticles on the support.

Barium Monoxide Promotion: Dissolve a barium precursor (e.g., Ba(NO₃)₂ or

Ba(CH₃COO)₂) in a suitable solvent.

Impregnate the previously prepared Ru/support catalyst with the barium precursor solution.

Follow steps 4-7 to dry and calcine the material, resulting in the BaO-promoted Ru/support

catalyst.

3.1.2. Precipitation and Impregnation Method for BaO-Promoted Co/La₂O₃ Catalyst

This protocol is adapted from the preparation of Co/Ba/La₂O₃ catalysts.[5]
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Support Preparation (La₂O₃): Prepare lanthanum oxide (La₂O₃) support.

Barium Impregnation: Dissolve a specified amount of barium nitrate (Ba(NO₃)₂) in deionized

water.

Add the La₂O₃ support to the barium nitrate solution and stir.

Evaporate the water, dry the solid, and calcine at a high temperature (e.g., 500 °C) to obtain

Ba/La₂O₃.

Cobalt Impregnation: Dissolve cobalt nitrate (Co(NO₃)₂·6H₂O) in deionized water.

Add the Ba/La₂O₃ support to the cobalt nitrate solution and stir.

Evaporate the water, dry the resulting powder, and calcine to obtain the final Co/Ba/La₂O₃

catalyst.

Catalyst Characterization
A suite of characterization techniques is essential to understand the physicochemical

properties of the prepared catalysts.

X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst components (e.g.,

support, metal, and promoter oxides) and to estimate the crystallite size of the active metal.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface

area, pore volume, and pore size distribution of the catalyst.

Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion

of the active metal nanoparticles on the support.

Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal

oxides and the interaction between the metal and the support.

Temperature-Programmed Desorption (TPD): To study the adsorption and desorption

behavior of probe molecules (e.g., H₂, NH₃) on the catalyst surface, providing insights into

the nature and strength of active sites.
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X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and

oxidation states of the elements on the catalyst surface.

Catalytic Activity Measurement
Reactor Setup: Place a known amount of the catalyst (e.g., 100-500 mg) in a fixed-bed flow

reactor, typically made of quartz or stainless steel.

Catalyst Pre-treatment (Reduction): Before the reaction, the catalyst is typically reduced in

situ. This is a critical step to convert the metal oxide precursors to their active metallic state.

Heat the catalyst to a specific temperature (e.g., 400-700 °C) under a flow of a reducing

gas mixture, usually a mixture of H₂ and an inert gas like N₂ or Ar.[5][11] The specific

temperature and duration of reduction can significantly impact catalyst performance.[5][7]

Ammonia Synthesis Reaction:

After reduction, cool the reactor to the desired reaction temperature (e.g., 300-500 °C).

Introduce the synthesis gas, a mixture of N₂ and H₂ (typically in a stoichiometric ratio of

1:3), into the reactor at a specific flow rate and pressure (e.g., 0.1-10 MPa).

The total flow rate determines the gas hourly space velocity (GHSV), a key parameter in

catalytic testing.

Product Analysis:

Analyze the composition of the effluent gas stream from the reactor to determine the

concentration of ammonia produced.

This is often done using a gas chromatograph (GC) equipped with a thermal conductivity

detector (TCD) or by passing the effluent gas through an acid solution and titrating the

amount of ammonia absorbed.[5]

Data Calculation: Calculate the ammonia synthesis rate, turnover frequency (TOF), and

conversion based on the ammonia concentration in the effluent gas, the gas flow rate, and

the amount of catalyst used.
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Visualizations
Logical Workflow for Catalyst Development and Testing
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Click to download full resolution via product page

Caption: Workflow for BaO-promoted catalyst synthesis, characterization, and testing.

Proposed Mechanism of BaO Promotion
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Caption: Dual role of BaO as an electronic and structural promoter in ammonia synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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